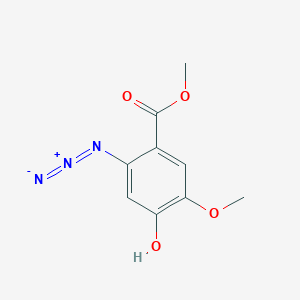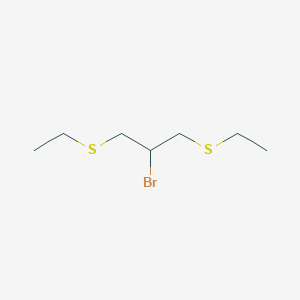
2-Bromo-1,3-bis(ethylsulfanyl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,3-bis(ethylsulfanyl)propane is an organic compound with the molecular formula C7H15BrS2. This compound is characterized by the presence of a bromine atom and two ethylsulfanyl groups attached to a propane backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-bis(ethylsulfanyl)propane typically involves the reaction of 1,3-dibromopropane with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by ethylsulfanyl groups.
Reaction Scheme:
Br-CH2-CH2-CH2-Br+2C2H5SH→Br-CH2-CH2-CH2-S-C2H5+NaBr+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1,3-bis(ethylsulfanyl)propane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 1,3-bis(ethylsulfanyl)propane, 2-cyano-1,3-bis(ethylsulfanyl)propane, or 2-amino-1,3-bis(ethylsulfanyl)propane.
Oxidation: 2-Bromo-1,3-bis(ethylsulfinyl)propane or 2-Bromo-1,3-bis(ethylsulfonyl)propane.
Reduction: 1,3-bis(ethylsulfanyl)propane.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,3-bis(ethylsulfanyl)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying nucleophilic substitution and oxidation-reduction reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1,3-bis(ethylsulfanyl)propane involves its reactivity towards nucleophiles and oxidizing agents. The bromine atom and ethylsulfanyl groups are key functional groups that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibromopropane: Similar structure but lacks the ethylsulfanyl groups.
1,3-Bis(ethylsulfanyl)propane: Similar structure but lacks the bromine atom.
2-Bromo-1,3-dimethylpropane: Similar structure but with methyl groups instead of ethylsulfanyl groups.
Uniqueness
2-Bromo-1,3-bis(ethylsulfanyl)propane is unique due to the presence of both a bromine atom and two ethylsulfanyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research.
Eigenschaften
CAS-Nummer |
923057-19-6 |
|---|---|
Molekularformel |
C7H15BrS2 |
Molekulargewicht |
243.2 g/mol |
IUPAC-Name |
2-bromo-1,3-bis(ethylsulfanyl)propane |
InChI |
InChI=1S/C7H15BrS2/c1-3-9-5-7(8)6-10-4-2/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
OFYMBMDPDJLDOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC(CSCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


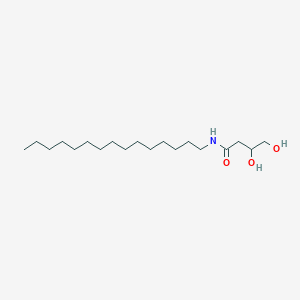
![4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B14187621.png)
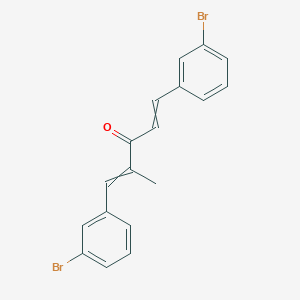
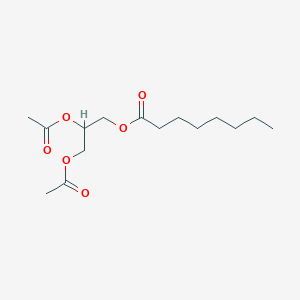
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14187654.png)

![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)
![2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}](/img/structure/B14187671.png)
![(2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14187679.png)

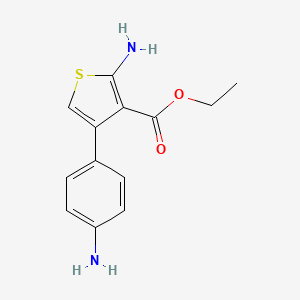

![2-Amino-6-(3-chloro-4-ethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14187699.png)
